N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide
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Overview
Description
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of 3,5-dimethylisoxazole: This can be synthesized from acetone and hydroxylamine hydrochloride under acidic conditions.
Acylation: The 3,5-dimethylisoxazole is then acylated with chloroacetyl chloride to form 3,5-dimethylisoxazol-4-yl chloroacetamide.
Amidation: The chloroacetamide is reacted with 2-aminophenyl-2-fluorobenzamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amide groups to amines.
Substitution: The fluorine atom in the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide exerts its effects depends on its interaction with molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved would depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-chlorobenzamide
- N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-bromobenzamide
Uniqueness
Compared to its analogs, N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and metabolic stability. Fluorine atoms often enhance the bioavailability and metabolic stability of pharmaceutical compounds, making this compound particularly interesting for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-15(13(2)27-24-12)11-19(25)22-17-9-5-6-10-18(17)23-20(26)14-7-3-4-8-16(14)21/h3-10H,11H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMWDQWAZCGAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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